

Navigating the MD-13 License: A Guide for Medical Device Innovators

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Compound of Interest

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For researchers, scientists, and drug development professionals in India, bringing a new medical device from concept to reality involves navigating a clear regulatory pathway. A critical step in this process is obtaining a test license to manufacture a small batch of devices for evaluation and investigation. The Central Drugs Standard Control Organisation (CDSCO) issues this permission through a Form MD-13 license, which is essential for demonstrating a device's safety and efficacy before it can be considered for full market approval.

This guide provides essential information on the purpose, requirements, and procedures for obtaining a Test License in Form MD-13, ensuring your research and development efforts remain compliant with India's Medical Device Rules, 2017.

Understanding the MD-13 Test License

A Test License in Form MD-13 grants the authority to manufacture a limited quantity of a medical device for specific, non-commercial purposes. This is a mandatory prerequisite for devices that need to undergo testing, evaluation, clinical investigation, or be used for demonstration and training.^{[1][2][3][4]} The license applies to all classes of medical devices, from low-risk Class A to high-risk Class D.^[4] It is crucial to understand that devices manufactured under this license cannot be sold commercially.^{[2][3]}

The application for this test license is submitted using Form MD-12 through the official online portal of the Ministry of Health and Family Welfare, commonly known as the SUGAM portal.^[1]^[4] Upon successful review of the application and supporting documents, the CDSCO grants the license in Form MD-13.^{[2][4]}

Key Timelines and Fees

The process of obtaining an MD-13 license involves specific timelines and fees that applicants should factor into their development plans. The data below provides a summary of these quantitative aspects.

Parameter	Details	Source
Application Form	Form MD-12	[1] [4]
Issuing Authority	Central Drugs Standard Control Organisation (CDSCO)	[1]
License Granted	Form MD-13	[2] [4]
Estimated Timeline	Approximately 1.5 to 2 months	[1] [5]
Application Fee	₹500 INR per product	[1]
License Validity	3 Years	[4]

The Application Protocol: A Step-by-Step Guide

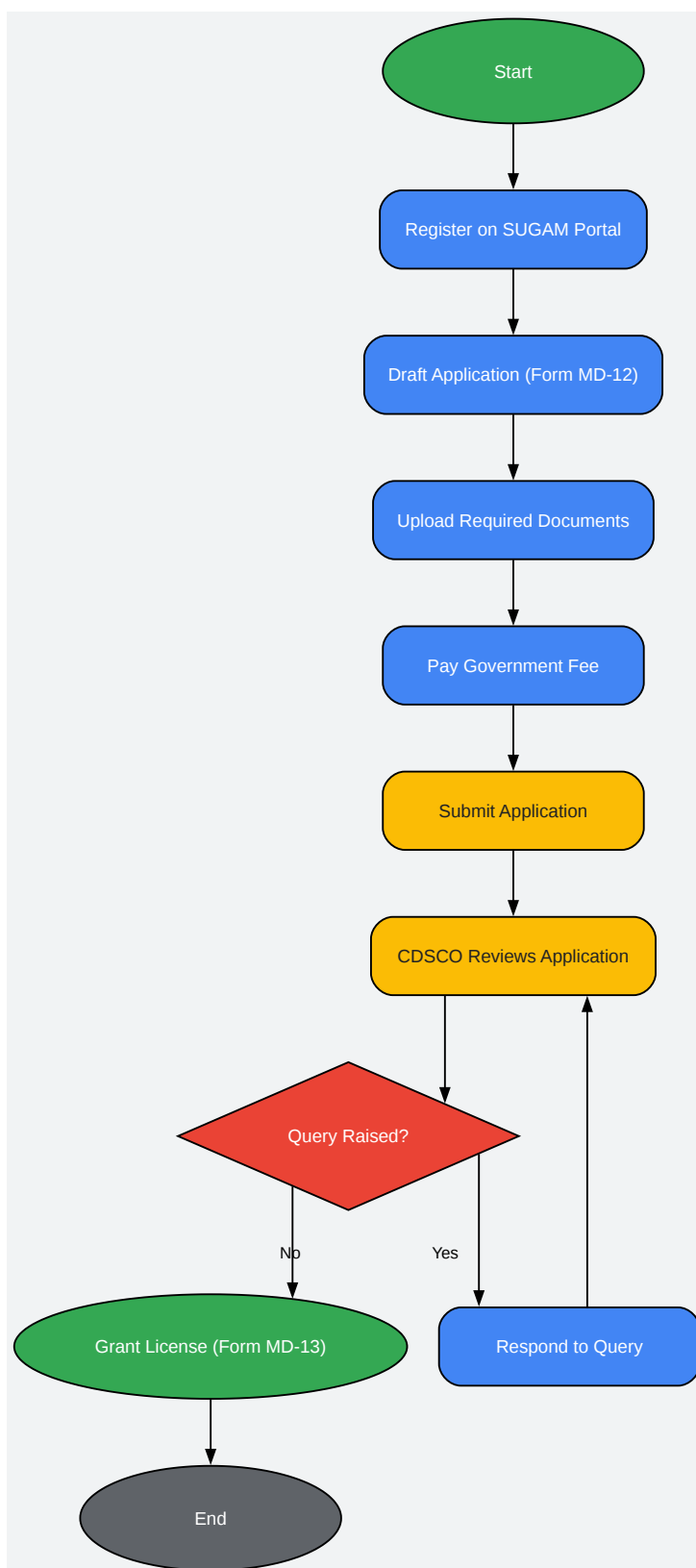
Securing an MD-13 license requires a systematic approach. The following protocol outlines the necessary steps for a successful application.

- **Portal Registration:** The first step is to create an account and register the applicant's company on the SUGAM online portal.[\[1\]](#)[\[4\]](#)
- **Application Drafting:** Applicants must fill out Form MD-12, providing a detailed description of the medical device, including its intended use, materials of construction, and design specifications.[\[1\]](#)[\[2\]](#)[\[6\]](#)
- **Document Compilation and Upload:** A comprehensive set of documents must be uploaded with the application. This includes, but is not limited to:
 - A cover letter stating the purpose of the application.
 - A detailed description of the device.[\[6\]](#)

- Justification for the quantity of devices to be manufactured.[\[2\]](#)[\[6\]](#)
- The test protocol or a detailed clinical investigation plan.[\[2\]](#)[\[4\]](#)
- Quality management system certificates (e.g., ISO 13485).[\[1\]](#)
- An undertaking that the devices will be used solely for the stated non-commercial purposes.[\[2\]](#)[\[6\]](#)
- Details of the manufacturing site and the location where testing will be conducted.[\[2\]](#)[\[4\]](#)
- Fee Payment: The requisite government fee must be paid online through the portal.[\[1\]](#)[\[6\]](#)
- Submission and Review: Once the application is complete with all documents and the fee is paid, it can be submitted. The CDSCO will then review the application for completeness and accuracy.[\[1\]](#)
- License Grant: If the application meets all regulatory requirements, the CDSCO will grant the Test License in Form MD-13.[\[1\]](#)[\[2\]](#)

Application Workflow for MD-13 Test License

The following diagram illustrates the procedural flow for obtaining the MD-13 license.



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Caption: Workflow for the MD-13 Test License Application.

Disposal Plan for Test Devices

While specific disposal guidelines for devices under an MD-13 license are not detailed in the immediate search results, standard protocols for biomedical waste management must be followed. Any device used in testing or clinical investigations should be considered biomedical waste. It is the responsibility of the entity conducting the tests to ensure proper disposal in accordance with all central, state, and local environmental regulations. This typically involves segregation, decontamination, and disposal through an authorized biomedical waste management facility. An undertaking for proper disposal may be required as part of the application documentation.[3]

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